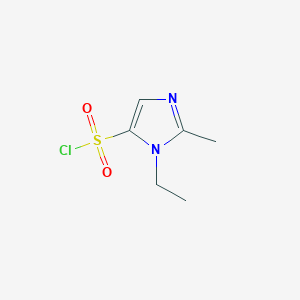

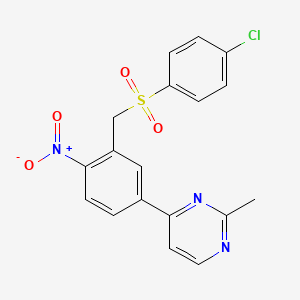

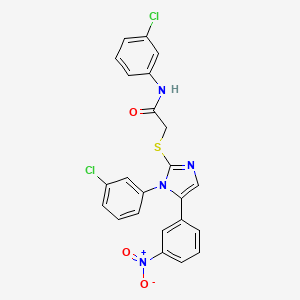

![molecular formula C15H14ClN5O2S B2872836 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 898447-05-7](/img/structure/B2872836.png)

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines .

Synthesis Analysis

The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .Molecular Structure Analysis

The molecular structure analysis of this compound can be done using standard methods of organic synthesis, physical and chemical methods of proofing the structure of synthesized compounds, elemental analysis, 1 H NMR spectroscopy, and chromatographic mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides . The reaction takes place in ethanol in an alkaline medium .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as white or light yellow crystalline substances with clear melting temperatures . Further analysis can be done using techniques such as 1 H NMR spectroscopy and chromatographic mass spectrometry .Scientific Research Applications

Antiexudative Activity

The compound has been synthesized and evaluated for its potential as an antiexudative agent . Research indicates that derivatives of this compound exhibit significant antiexudative activity, which is the process of inhibiting fluid accumulation in tissues. This property is particularly useful in the treatment of conditions like edema, where controlling fluid exudation is crucial .

Antimicrobial Properties

Derivatives of 1,2,4-triazole, a core structure in the compound, are known to possess antimicrobial properties . These properties make the compound a candidate for developing new antimicrobial agents that could be effective against various bacterial and fungal infections .

Anti-Inflammatory Applications

The compound’s structure suggests potential anti-inflammatory capabilities. The 1,2,4-triazole moiety is associated with reducing inflammation, which could be beneficial in creating treatments for chronic inflammatory diseases .

Analgesic Potential

Compounds with a 1,2,4-triazole structure have been reported to have analgesic effects . This suggests that the compound could be explored for its use as a pain reliever in various medical conditions .

Antidepressant Activity

The triazole class of compounds has been associated with antidepressant activity . This activity is typically explored through behavioral assays like the forced swim test, indicating the compound’s potential in psychiatric medication research .

Anticonvulsant Effects

Research on 1,2,4-triazole derivatives has shown anticonvulsant effects , which could make the compound a valuable asset in the development of new treatments for seizure disorders .

Agricultural Applications

Triazoles play a significant role in agriculture, particularly as herbicides . They are used to control the growth of weeds and are valued for their high activity levels, application flexibility, crop tolerance, and low toxicity to mammals. The compound’s triazole component could be leveraged to create more efficient pesticides .

Antiviral Research

The compound’s potential for antiviral activity is also noteworthy. Given the structural significance of the triazole moiety, it could be utilized in the synthesis of new antiviral drugs, contributing to the treatment and management of viral infections .

Future Directions

Mechanism of Action

Target of Action

It is known that the compound displayed reasonably good activity

Mode of Action

It is suggested that the compound’s efficacy may be influenced by the presence of a heterocyclic ring substituent in the sulfonamide part

Biochemical Pathways

It is noted that compounds bearing an α-aminophosphate moiety, derived from diisopropyl phosphite and containing a 2-fluorophenyl group at the α-carbon of the phosphonate, exhibited better tmv inhibition . This suggests that the compound may interact with pathways related to TMV inhibition.

Pharmacokinetics

It is known that the compound’s efficacy may be influenced by the presence of a heterocyclic ring substituent in the sulfonamide part

Action Environment

It is noted that compounds bearing an α-aminophosphate moiety, derived from diisopropyl phosphite and containing a 2-fluorophenyl group at the α-carbon of the phosphonate, exhibited better tmv inhibition . This suggests that the compound’s action may be influenced by environmental factors related to TMV inhibition.

properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O2S/c1-9-4-5-10(7-11(9)16)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBSVQUZBYKYJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

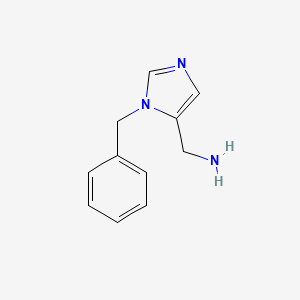

![1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene](/img/structure/B2872755.png)

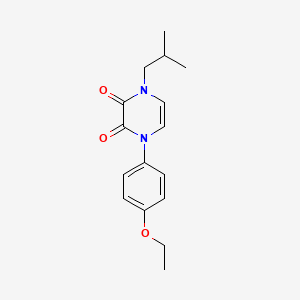

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide](/img/structure/B2872762.png)

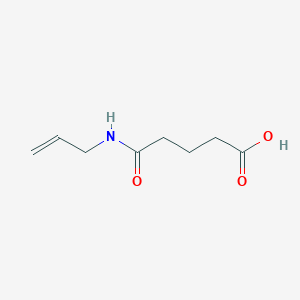

![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)

![Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)](/img/structure/B2872774.png)